N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine
Description
Biphenyl Core
- Two benzene rings joined by a single bond, allowing limited rotation (~30°–45°).
- A methyl group (-CH₃) at the 3' position (meta position on the second benzene ring).
Sulfonamide Linkage
- The sulfonyl group (-SO₂-) bridges the biphenyl and glycine moieties.
- The N–S bond creates a planar geometry, enabling resonance stabilization.
Glycine Unit
- A short aliphatic chain with a carboxylic acid (-COOH) terminus, conferring water solubility at physiological pH.
- The amine (-NH₂) group participates in hydrogen bonding and intermolecular interactions.
Key Structural Properties :
- Planarity : The biphenyl and sulfonamide groups create a semi-rigid framework.
- Electron distribution : The sulfonyl group withdraws electrons, polarizing the molecule.
- Chirality : No stereocenters are present due to the glycine’s symmetric structure.
Comparative Analysis with Related Sulfonamide Derivatives
This compound belongs to the aryl sulfonamide class. Its structural uniqueness arises from the biphenyl system and glycine substitution. Below is a comparison with analogous compounds:
| Derivative Name | Molecular Formula | Key Structural Differences | Impact on Properties |
|---|---|---|---|
| N-(Biphenyl-4-ylsulfonyl)glycine | C₁₄H₁₃NO₄S | Lacks the 3'-methyl group | Reduced hydrophobicity |
| N-(4'-Methylbiphenyl-3-ylsulfonyl)glycine | C₁₅H₁₅NO₄S | Methyl group at 4' (para) instead of 3' | Altered steric hindrance |
| N-(Phenylsulfonyl)glycine | C₈H₉NO₄S | Single benzene ring (no biphenyl) | Lower molecular weight and rigidity |
Key Observations:
- Biphenyl vs. Phenyl : The biphenyl system enhances π-π stacking potential compared to single-ring derivatives, influencing binding affinity in biological systems.
- Methyl Substitution : The 3'-methyl group introduces steric effects, potentially hindering interactions with flat binding pockets.
- Amino Acid Variation : Replacing glycine with bulkier residues (e.g., alanine) reduces conformational flexibility.
This structural versatility makes this compound a candidate for studying sulfonamide interactions in catalysis or molecular recognition.
Properties
IUPAC Name |
2-[[4-(3-methylphenyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)12-5-7-14(8-6-12)21(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFHGYKFWFFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine typically involves the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the 3’-methylbiphenyl-4-yl intermediate.
Sulfonylation: The biphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Glycine Coupling: The final step involves coupling the sulfonylated biphenyl intermediate with glycine. This can be achieved using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonyl group and the glycine moiety.
Industrial Production Methods
Industrial production of N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The biphenyl and sulfonyl groups can undergo substitution reactions to introduce different substituents or modify the existing structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Glycine Transporter Inhibition
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine acts as a glycine transporter type 1 (GlyT1) inhibitor. GlyT1 plays a crucial role in regulating synaptic glycine levels, which are essential for NMDA receptor (NMDAR) function. Inhibition of GlyT1 can enhance NMDAR activity, potentially benefiting conditions associated with NMDAR hypofunction, such as schizophrenia and depression .
Case Study:
A study demonstrated that selective GlyT1 inhibitors like this compound could increase synaptic glycine levels, leading to enhanced long-term potentiation in hippocampal neurons. This effect was linked to improved cognitive functions in animal models .
Synthetic Applications
2.1 Building Block in Organic Synthesis
The biphenyl structure of this compound serves as a versatile scaffold in organic synthesis. It can be utilized to create various derivatives with distinct biological activities. Biphenyl compounds are known for their stability and are widely used in the development of pharmaceuticals, agrochemicals, and materials science .
Table 1: Biological Activities of Biphenyl Derivatives
| Compound Type | Activity | Example |
|---|---|---|
| Anticancer | Inhibits tumor growth | Sonidegib (for basal cell carcinoma) |
| Anti-inflammatory | Reduces inflammation | Fenbufen |
| Antimicrobial | Kills or inhibits microbes | Arylomycin A |
Material Science Applications
3.1 Liquid Crystals and OLEDs
Biphenyl derivatives, including this compound, are significant in the development of liquid crystals and organic light-emitting diodes (OLEDs). Their chemical properties allow for the design of materials with specific optical characteristics, making them essential in display technologies .
Case Study:
Research has shown that biphenyl-based compounds can be engineered to exhibit specific liquid crystal phases, enhancing the performance of LCDs and OLEDs by improving color reproduction and energy efficiency .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Compounds containing sulfonamide groups can exhibit toxicity, necessitating thorough evaluation during drug development processes .
Table 2: Toxicological Profile of Sulfonamide Compounds
| Compound Name | Toxicity Level | Notes |
|---|---|---|
| Foramsulfuron | Moderate | Used in herbicides |
| Sulfamethoxazole | Low | Commonly used antibiotic |
Mechanism of Action
The mechanism of action of N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The substituents on the aryl-sulfonyl group significantly influence solubility, lipophilicity, and bioactivity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The 3'-methyl group in the target compound likely enhances membrane permeability compared to polar carboxylated analogs (e.g., 3-carboxyphenyl derivative) . However, it is less lipophilic than trifluoromethyl-containing derivatives .
- Solubility : Methoxy substituents (e.g., 3,4-dimethoxyphenyl) improve water solubility via hydrogen bonding, whereas methyl groups offer a balance between solubility and permeability .
Key Findings :
- The target compound’s methyl group may reduce neurotoxicity risks compared to benzothiazole-linked sulfonamides, which show mixed anticonvulsant/neurotoxic profiles .
- Trifluoromethyl groups enhance metabolic stability and receptor affinity, as seen in .
- Perfluorinated analogs (e.g., –9) are environmentally persistent but structurally distinct due to their fluoroalkyl chains .
Environmental and Regulatory Considerations
- Perfluorinated compounds : Banned in industrial applications (e.g., Marlex® polyethylene) due to bioaccumulation risks .
- Non-fluorinated analogs: The target compound and its non-fluorinated relatives (e.g., methoxy or methyl derivatives) are less environmentally hazardous but require toxicity screening for pharmaceutical use .
Biological Activity
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine (referred to as N-MBSG) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of N-MBSG, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-MBSG has the molecular formula C15H15NO4S and a molecular weight of 305.4 g/mol. Its structure features a biphenyl moiety substituted with a methyl group at the 3' position and a sulfonyl group attached to a glycine unit. This unique structural arrangement is believed to influence its biological activity significantly.
Synthesis of N-MBSG
The synthesis of N-MBSG typically involves several key steps:
- Formation of Biphenyl Intermediate : Synthesis starts with the preparation of the 3'-methylbiphenyl-4-yl intermediate.
- Sulfonylation : The biphenyl intermediate undergoes sulfonylation using a sulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling with Glycine : The final step involves coupling the sulfonylated biphenyl with glycine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
N-MBSG's biological activity is attributed to its interaction with various molecular targets, primarily through its sulfonyl group. This group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl component may enhance binding affinity and specificity for these targets, impacting various biological pathways .
Enzyme Inhibition
Research indicates that N-MBSG may exhibit enzyme inhibitory properties, particularly against glycine transporters (GlyT1). A study highlighted that modifications in biphenyl derivatives can lead to effective GlyT1 inhibitors, suggesting that N-MBSG could play a role in modulating glycine levels in the central nervous system .
Antimicrobial and Anti-inflammatory Properties
N-MBSG is also being studied for its potential antimicrobial and anti-inflammatory effects. Sulfonamide compounds are well-documented for their antibacterial properties, and ongoing research aims to evaluate N-MBSG's efficacy against various pathogens . Additionally, its structural similarity to known anti-inflammatory agents suggests it may possess similar therapeutic effects.
Case Study 1: GlyT1 Inhibition
A pharmacokinetic study on related biphenyl compounds demonstrated significant inhibition of GlyT1, leading to improved cognitive function in animal models. This suggests that N-MBSG could be developed as a therapeutic agent for conditions like schizophrenia or depression where glycine modulation is beneficial .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of sulfonamide derivatives similar to N-MBSG. Results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving ROS production and apoptosis induction .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(4'-Methylbiphenyl-4-yl)sulfonyl]glycine | Methyl group at 4' position | Similar enzyme inhibition potential |
| N-[(3'-Chlorobiphenyl-4-yl)sulfonyl]glycine | Chlorine substituent | Enhanced antibacterial activity |
| N-[(3'-Methoxybiphenyl-4-yl)sulfonyl]glycine | Methoxy group instead of methyl | Potential anti-inflammatory effects |
N-MBSG's unique substitution pattern may confer distinct reactivity and interactions compared to these similar compounds, influencing its overall biological profile .
Q & A
Q. What are the optimal synthetic routes for N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves a two-step protocol :
Sulfonylation : React glycine with 3'-methylbiphenyl-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1) | Minimizes side reactions |
| Solvent | DCM or THF | Enhances solubility |
| Catalyst | DMAP (optional) | Accelerates sulfonylation |
| Reaction Time | 12–24 hours | Ensures completion |
Contradiction Note : Some protocols suggest using microwave-assisted synthesis to reduce reaction time, but this may compromise purity .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
Methodological Approach :
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and measure concentration via HPLC-UV .
- Stability : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify sulfonamide linkage (δ 3.2–3.5 ppm for CH2 in glycine) and biphenyl substituents .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]<sup>-</sup> at m/z 362.08 (calculated) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation (if crystallizable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?
SAR Workflow :
Substituent Variation : Synthesize analogs with modifications to:
- Biphenyl methyl group (e.g., 3'-CF3, 3'-Cl).
- Sulfonamide group (e.g., methylsulfonyl vs. pentafluorophenylsulfonyl) .
Biological Screening :
- Test inhibition of target enzymes (e.g., carbonic anhydrase IX) via fluorescence-based assays .
- Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa cells).
Key Finding : Methyl substitution at the biphenyl moiety enhances membrane permeability compared to bulkier groups .
Q. What strategies resolve contradictions in reported spectral data for sulfonyl glycine derivatives?
Case Example : Discrepancies in <sup>1</sup>H NMR signals for the glycine CH2 group (δ 3.2–3.8 ppm across studies).
- Root Cause : Solvent polarity (DMSO-d6 vs. CDCl3) and pH-dependent tautomerism .
- Resolution :
- Standardize solvent (e.g., DMSO-d6 for polar derivatives).
- Use <sup>15</sup>N NMR to confirm sulfonamide protonation state .
Q. How can target engagement studies elucidate the mechanism of action in neurological models?
Experimental Design :
- Fluorescent Probes : Synthesize a BODIPY-labeled analog for live-cell imaging to track subcellular localization .
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from brain lysates.
- Metabolomics : Profile changes in glycine/glutamate levels via LC-MS in treated neuronal cultures .
Key Challenge : Differentiating direct target binding from off-target effects requires orthogonal validation (e.g., CRISPR knockouts) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab to estimate logP (2.1), BBB permeability (CNS MPO score: 4.2), and CYP450 inhibition .
- Molecular Dynamics : Simulate binding to albumin (PDB ID: 1AO6) to assess plasma protein binding .
Validation : Compare predictions with in vivo PK studies in rodents (e.g., IV/PO dosing, plasma half-life ~2.5 hours) .
Data Contradiction Analysis
Example : Conflicting reports on enzyme inhibition potency (IC50 ranges from 50 nM to 1.2 µM).
- Resolution :
- Standardize assay conditions (pH, temperature, enzyme source).
- Use a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) as a control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
